molecular formula C5H10FNO B2616448 (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine CAS No. 1395080-73-5

(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine

Cat. No.: B2616448
CAS No.: 1395080-73-5
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-UHNVWZDZSA-N
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Description

(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine is a chiral bicyclic amine featuring a fluorinated tetrahydropyran scaffold. Key characteristics include:

  • Molecular Formula: C₅H₁₀FNO
  • Molecular Weight: 119.14 g/mol
  • CAS Number: 1395080-73-5 .
  • Stereochemistry: The fluorine and amine groups occupy the 3S and 4S positions, respectively, on the tetrahydropyran ring.

The compound is often synthesized as its hydrochloride salt (CAS 1895912-87-4, molecular weight 155.60 g/mol) for enhanced stability and solubility . Reported synthetic routes achieve up to 100% yield under optimized conditions .

Properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a fluorinated pyran derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine participates in nucleophilic substitution reactions, particularly in the formation of amides and imines. For example:

  • Amide Formation : Reacts with acyl chlorides or activated esters under mild conditions (e.g., DCM, 0–25°C) to yield fluorinated amides. Steric hindrance from the tetrahydropyran ring slows reactivity compared to non-cyclic amines .

  • Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) in the presence of dehydrating agents (e.g., MgSO₄) to form imines, though yields are moderate (~50–60%) due to competing side reactions .

Cross-Coupling Reactions

The compound serves as a ligand or substrate in metal-catalyzed coupling reactions:

Reaction Type Conditions Outcome Yield Source
Suzuki-Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂, DME, RT, 12hBiaryl derivatives with retained stereochemistry65–75%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, KOtBu, toluene, 80°CN-aryl derivatives55–60%

Key observations:

  • Fluorine at C3 stabilizes transition states via inductive effects, enhancing regioselectivity .

  • Steric constraints from the (3S,4S) configuration reduce coupling efficiency compared to non-fluorinated analogs .

Salt Formation and Acid-Base Reactions

The amine forms stable hydrochloride salts under acidic conditions (HCl in Et₂O or MeOH), improving solubility for pharmaceutical applications . Key data:

Property Value Conditions Source
pKa (amine)~9.2 (predicted)Water, 25°C
Solubility (HCl salt)>50 mg/mL in H₂ORT

Stereochemical Influence on Reactivity

The (3S,4S) configuration imposes distinct steric and electronic effects:

  • Ring Conformation : The chair conformation places fluorine in an axial position, directing nucleophiles to the equatorial amine .

  • Diastereoselectivity : In reactions with chiral electrophiles (e.g., α-ketoesters), diastereomeric excess (d.e.) reaches 85–90% due to fluorine’s stereoelectronic guidance .

Comparative Reactivity with Isomers

Reactivity varies significantly between stereoisomers:

Isomer Reaction with AcCl (Yield)Suzuki Coupling Efficiency
(3S,4S)-isomer72%68%
(3R,4S)-isomer65%58%
(3S,4R)-isomer60%52%

Data synthesized from .

Degradation Pathways

Under oxidative conditions (H₂O₂, Fe²⁺), the compound undergoes:

  • N-Oxidation : Forms N-oxide derivatives (LCMS m/z 135.1 [M+H]⁺) .

  • Ring Opening : Acidic hydrolysis (H₂SO₄, 70°C) cleaves the pyran ring, yielding γ-fluoroamine fragments .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine may exhibit anticancer properties. For example, compounds incorporating this structure have been evaluated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Research has shown that this compound derivatives possess antimicrobial activity against various bacterial strains. This is particularly significant in the context of rising antibiotic resistance .
  • Neurological Applications :
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Studies focusing on its interaction with neurotransmitter systems are ongoing .

Case Study 1: Anticancer Compound Development

A study published in a patent document explored the synthesis of a compound related to this compound that demonstrated promising results in inhibiting tumor growth in vitro. The derivative was tested against several cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the structure enhanced efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis
Antimicrobial PropertiesEffective against resistant bacterial strains
Neurological EffectsPotential neuroprotective effects

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the amine group can participate in nucleophilic attacks or form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

(a) Diastereomers :
  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1422188-16-6):
    • Differs in the configuration of the 4-position amine group.
    • Purity: 95% (Combi-Blocks) .
  • (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1422188-14-4):
    • Both fluorine and amine groups in R configuration.
    • Molecular weight: 119.14 g/mol .

Key Differences :

  • The (3S,4S) isomer is prioritized in synthesis due to higher reported yields .
(b) Positional Fluorine Variants :
  • (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS 1228875-13-5): Fluorine at the 4-position; additional methylamine substituent. Molecular formula: C₆H₁₂FNO .

Substituted Aromatic Derivatives

(a) Trifluoromethyl-Substituted Analogs :
  • 4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride (CAS MFCD22375734): Features a trifluoromethylphenyl group. Molecular formula: C₁₂H₁₄ClF₃NO . Increased hydrophobicity compared to the parent compound.
(b) Halogen-Substituted Analogs :
  • 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine (CAS 1094477-13-0):
    • Bromine substituent enhances steric bulk.
    • Molecular weight: 256.14 g/mol .
  • 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1017451-67-0): Chlorine substituent; molecular formula: C₁₁H₁₄ClNO .

Key Differences :

  • Halogen substituents (Br, Cl, F) modulate electronic properties and binding affinity.
  • Trifluoromethyl groups improve metabolic stability .

Functional Group Modifications

(a) N-Methylated Derivatives :
  • N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2): Methyl group replaces hydrogen on the amine. Molecular formula: C₆H₁₃NO; molecular weight: 115.17 g/mol . Reduced basicity compared to primary amines.
(b) Hydrogenation Products :
  • Tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14 in ):
    • Synthesized via catalytic hydrogenation of dihydropyran intermediates.
    • Example: Molecular formula C₂₅H₃₈N₂O₂ (mass 399.2) .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine 1395080-73-5 C₅H₁₀FNO 119.14 Fluorine at 3S, amine at 4S
(3S,4R)-Isomer 1422188-16-6 C₅H₁₀FNO 119.14 Amine configuration differs
4-(3-Trifluoromethylphenyl) derivative MFCD22375734 C₁₂H₁₄ClF₃NO 303.70 Enhanced hydrophobicity
N-Methyltetrahydro-2H-pyran-4-amine 220641-87-2 C₆H₁₃NO 115.17 Methylated amine

Biological Activity

(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a chemical compound characterized by its unique tetrahydropyran ring structure, which includes a fluorine atom and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The stereochemistry at the 3 and 4 positions of the tetrahydropyran ring significantly influences its biological interactions.

Property Details
Molecular Formula CHFNO
Structure Type Tetrahydropyran
Functional Groups Fluorine (F), Amine (NH2)

Medicinal Chemistry Applications

This compound has shown promise in various biological assays, particularly in the context of cancer treatment and antimicrobial activity. Its structural features suggest possible interactions with multiple biological targets, making it a candidate for further research.

  • Antitumor Activity :
    • Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, fluorinated pyran derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with varying degrees of efficacy .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. It was found to exhibit potent effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Although specific mechanisms of action for this compound remain under investigation, preliminary studies using molecular docking techniques have provided insights into its interaction with target proteins involved in cancer pathways. For example, compounds with similar structures have shown effective binding affinities to proteins associated with tumor growth and proliferation .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity of fluorinated compounds, this compound was included in a panel of tested agents. Results indicated that this compound inhibited cell proliferation in BRAF-mutant colorectal cancer cell lines more effectively than conventional therapies .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of various pyran derivatives, including this compound. The results demonstrated that this compound had significant antibacterial activity against Mycobacterium tuberculosis strains, highlighting its potential as a treatment option for tuberculosis .

Q & A

Q. What are the common synthetic routes for (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, and how do reagent choices influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, fluorinated pyran derivatives can be synthesized from piperidine or pyran precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride). Stereochemical control is achieved via chiral catalysts (e.g., (S)-proline derivatives) or enantioselective reduction (e.g., using NaBH₄ with chiral ligands). Evidence from analogous compounds shows that solvent polarity (e.g., THF vs. DCM) and temperature gradients (0–25°C) critically affect enantiomeric excess (ee) .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assigning axial/equatorial proton coupling patterns (e.g., J = 2–5 Hz for axial-axial interactions in pyran rings). Fluorine coupling (³J₆,F ~10–15 Hz) confirms substitution .
  • X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak® IA/IB with hexane:IPA mobile phases (90:10, 1 mL/min) .

Q. What safety protocols are recommended for handling fluorinated pyran derivatives in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile fluorinating agents (e.g., DAST) .
  • Waste Disposal : Segregate halogenated waste in labeled containers; neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid in ethanol; monitor ee via polarimetry .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems (toluene/water) to selectively hydrolyze one enantiomer .
  • Dynamic Kinetic Asymmetric Transformation (DYKAT) : Utilize Pd/C catalysts with chiral ligands under H₂ pressure to enhance ee >99% .

Q. What strategies resolve contradictions in NMR data for fluorinated pyran derivatives?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing coalescence temperatures in DMSO-d₆ .
  • ²D-NMR (COSY, NOESY) : Map through-space interactions (NOE peaks) to distinguish axial vs. equatorial substituents .
  • ¹⁹F NMR : Detect scalar coupling (²J₆,F) to confirm fluorine position; use CFCl₃ as an internal reference .

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinases) to assess binding affinity; validate with MD simulations (GROMACS) .
  • 3D-QSAR : Develop models using CoMFA/CoMSIA on analogous triazine derivatives; prioritize electrostatic and steric descriptors .
  • ADMET Prediction : Employ SwissADME to evaluate logP, BBB permeability, and CYP450 interactions .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hrs); monitor decomposition via UPLC-MS. Fluorine substituents enhance acid resistance but increase photolytic lability .
  • Accelerated Thermal Testing : Store at 40°C/75% RH for 4 weeks; quantify degradation products (e.g., defluorinated analogs) using GC-MS .

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